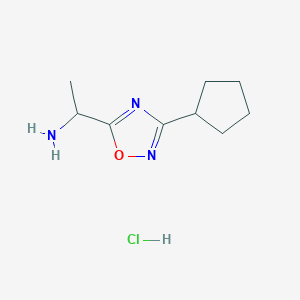![molecular formula C13H19Cl2NO B1426390 3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220029-48-0](/img/structure/B1426390.png)
3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride
概要
説明
3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride is an organic compound with the molecular formula C13H19Cl2NO. It is a member of the pyrrolidine family, characterized by a pyrrolidine ring bonded to a phenoxy group substituted with chlorine and ethyl groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 4-chloro-2-ethylphenol with pyrrolidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include ethanol or methanol
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Dechlorinated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The phenoxy group allows for binding to various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can interact with nucleophilic sites on proteins, altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride
- 3-[(4-Methyl-2-ethylphenoxy)methyl]pyrrolidine hydrochloride
- 3-[(4-Fluoro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride
Uniqueness
3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
特性
IUPAC Name |
3-[(4-chloro-2-ethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-2-11-7-12(14)3-4-13(11)16-9-10-5-6-15-8-10;/h3-4,7,10,15H,2,5-6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAENSDPRHZGINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1426312.png)

![3-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1426314.png)

![Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426317.png)
![3-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426320.png)
![2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426321.png)
![3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426322.png)
![2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426324.png)
![3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426325.png)

![3-[(2,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426327.png)

amine](/img/structure/B1426330.png)
